molecular formula C17H20FN3O2 B2407068 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097890-27-0

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Cat. No.: B2407068
CAS No.: 2097890-27-0
M. Wt: 317.364
InChI Key: AQXVAPBKPHVBQV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a synthetic organic compound that features a fluorophenoxy group and a pyrazolyl-cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate. This intermediate is then reacted with 4-(1H-pyrazol-1-yl)cyclohexylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways or diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol
  • 4-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol

Uniqueness

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-15-4-1-2-5-16(15)23-12-17(22)20-13-6-8-14(9-7-13)21-11-3-10-19-21/h1-5,10-11,13-14H,6-9,12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXVAPBKPHVBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=CC=C2F)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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